3-(Metilsulfanyl)azetidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

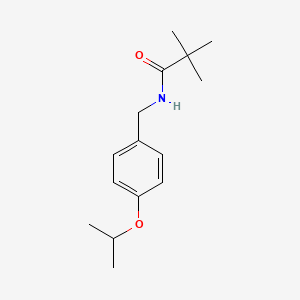

3-(Methylsulfanyl)azetidine is a four-membered heterocyclic compound containing a sulfur atom attached to a methyl group and an azetidine ring. The molecular formula of this compound is C4H9NS, and it has a molecular weight of 103.19 g/mol

Aplicaciones Científicas De Investigación

3-(Methylsulfanyl)azetidine has a wide range of applications in scientific research:

Análisis Bioquímico

Biochemical Properties

3-(Methylsulfanyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate of 3-(Methylsulfanyl)azetidine without prior bioactivation . This interaction highlights the compound’s potential in modulating oxidative stress and detoxification pathways.

Cellular Effects

3-(Methylsulfanyl)azetidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, azetidine derivatives have shown neuroprotective effects by modulating inflammation and oxidative stress in brain cells . Although specific studies on 3-(Methylsulfanyl)azetidine are limited, its structural similarity to other azetidine compounds suggests it may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of 3-(Methylsulfanyl)azetidine involves its interaction with biomolecules at the molecular level. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable and reactive under appropriate conditions . This stability allows 3-(Methylsulfanyl)azetidine to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Methylsulfanyl)azetidine can change over time. The compound’s stability and degradation are influenced by its ring strain and reactivity. Studies on azetidines have shown that they are stable under certain conditions but can undergo degradation over time . Long-term effects on cellular function may include alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of 3-(Methylsulfanyl)azetidine vary with different dosages in animal models. While specific dosage studies on this compound are limited, general observations from similar compounds suggest that higher doses may lead to toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels to avoid potential toxicity .

Metabolic Pathways

3-(Methylsulfanyl)azetidine is involved in various metabolic pathways. One notable pathway is its interaction with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate . This interaction suggests that 3-(Methylsulfanyl)azetidine may play a role in detoxification processes and modulating oxidative stress.

Transport and Distribution

The transport and distribution of 3-(Methylsulfanyl)azetidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are determined by its chemical properties and interactions with cellular components .

Subcellular Localization

3-(Methylsulfanyl)azetidine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods: Industrial production of 3-(Methylsulfanyl)azetidine typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been shown to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Methylsulfanyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in the azetidine ring makes it highly reactive and suitable for functionalization .

Common Reagents and Conditions:

Oxidation: Oxidation of 3-(Methylsulfanyl)azetidine can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .

Mecanismo De Acción

The mechanism of action of 3-(Methylsulfanyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparación Con Compuestos Similares

Azetidine: A four-membered nitrogen-containing ring without the sulfur atom.

Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.

Thiazolidine: A five-membered ring containing both nitrogen and sulfur atoms.

Uniqueness: 3-(Methylsulfanyl)azetidine is unique due to the presence of both the azetidine ring and the methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Propiedades

IUPAC Name |

3-methylsulfanylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)-4-methylphenyl]-3-phenylpropanamide](/img/structure/B1179590.png)